
cadmium;zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. They share similar chemical properties but have distinct characteristics and applications. Cadmium is a soft, bluish-white metal that is chemically similar to zinc but is denser and more toxic. Zinc, on the other hand, is a bluish-silver metal that is essential for human health and is widely used in various industries.
準備方法
Synthetic Routes and Reaction Conditions: Cadmium and zinc compounds can be synthesized through various methods. One common method is metathesis with alkylaluminium or alkyllithium compounds. For example, zinc chloride reacts with aluminium trimethyl to form dimethylzinc and aluminium chloride . Another method involves the oxidative addition between zinc metal and an alkyl halide followed by Schlenk equilibration .
Industrial Production Methods: Cadmium is primarily obtained as a by-product of zinc production. The chief zinc ore, zinc blende (sphalerite), contains small quantities of cadmium. During the roasting of zinc sulfide to produce zinc oxide, cadmium becomes concentrated in the fumes, which are then treated to obtain cadmium . Zinc is produced through various methods, including electrolytic processes and thermal reduction.
化学反応の分析
Types of Reactions: Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cadmium reacts with oxygen to form cadmium oxide, and zinc reacts with oxygen to form zinc oxide . Both metals can also react with halogens to form halides, such as cadmium chloride and zinc chloride .
Common Reagents and Conditions: Common reagents used in reactions with cadmium and zinc include halogens, acids, and alkalis. For instance, cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas . Zinc reacts with hydrochloric acid to form zinc chloride and hydrogen gas .
Major Products Formed: The major products formed from reactions involving cadmium and zinc include their respective oxides, halides, and other compounds. For example, cadmium oxide and zinc oxide are formed when the metals react with oxygen .
科学的研究の応用
Cadmium and zinc compounds have numerous scientific research applications. Cadmium zinc telluride (CdZnTe) is widely used in radiation detection systems due to its high spectral resolution and sensitivity . Zinc is essential for human health and is used in various biological and medical applications, including as a dietary supplement to reduce cadmium toxicity . Additionally, cadmium and zinc compounds are used in the production of semiconductors, batteries, and pigments .
作用機序
Cadmium exerts its toxic effects by disrupting cellular events, including growth, proliferation, and apoptosis. It generates reactive oxygen species, weakens the antioxidant defense, and inactivates enzymes . Zinc, on the other hand, plays a protective role by inducing metallothionein and maintaining redox homeostasis . Cadmium gains entry into cells via zinc and calcium transporters, altering the homeostasis of these metal ions .
類似化合物との比較
Cadmium and zinc are often compared with other Group 12 elements, such as mercury. While zinc and cadmium form amphoteric oxides, mercury forms mercury(II) oxide only within a narrow temperature range . Zinc and cadmium are more reactive with acids compared to mercury, which dissolves only in oxidizing acids . Additionally, cadmium is more toxic than zinc and has different applications due to its unique properties .
Similar Compounds:- Mercury (Hg)
- Zinc (Zn)
- Cadmium (Cd)
Cadmium and zinc share similarities with these elements but also have distinct differences that make them unique in their applications and chemical behavior.
特性
CAS番号 |
94228-50-9 |
|---|---|
分子式 |
CdZn |
分子量 |
177.8 g/mol |
IUPAC名 |
cadmium;zinc |
InChI |
InChI=1S/Cd.Zn |
InChIキー |
CEKJAYFBQARQNG-UHFFFAOYSA-N |
正規SMILES |
[Zn].[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


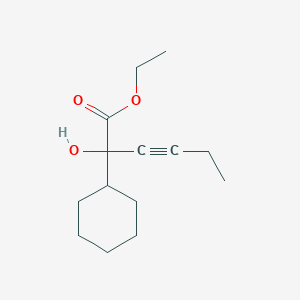
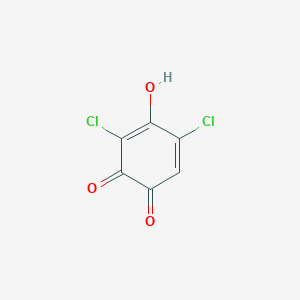

![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)

![2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14360734.png)
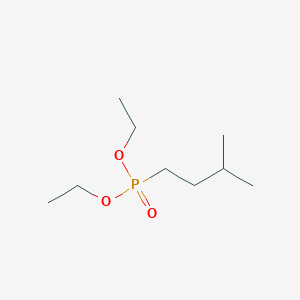
silane](/img/structure/B14360751.png)
![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
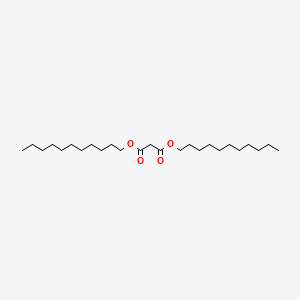
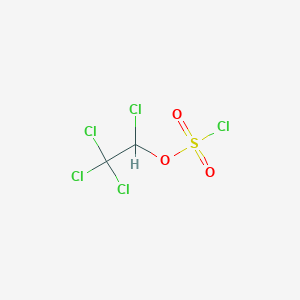
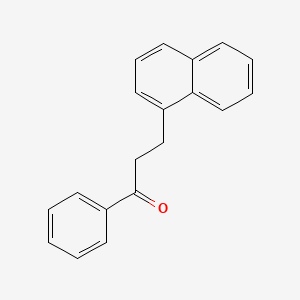
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
